4-{4-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine
Description
4-{4-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and are commonly used in drug discovery and development . This compound features a morpholine ring, which is often found in pharmaceuticals due to its stability and ability to enhance the solubility of drugs .
Properties
IUPAC Name |
4-[4-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N7O/c1-14-15(2)20-13-21-17(14)24-7-5-23(6-8-24)16-3-4-19-18(22-16)25-9-11-26-12-10-25/h3-4,13H,5-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHJASSXYFMRKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1N2CCN(CC2)C3=NC(=NC=C3)N4CCOCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine typically involves multiple steps, starting with the preparation of the pyrimidine core. The process often includes:
Formation of the Pyrimidine Core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine and a suitable leaving group.
Attachment of the Morpholine Ring: The final step involves the attachment of the morpholine ring, which can be done through nucleophilic substitution or other coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-{4-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
4-{4-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{4-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Imatinib: A well-known pyrimidine derivative used in the treatment of leukemia.
Pyrimethamine: Another pyrimidine derivative used as an antimalarial drug.
Uniqueness
4-{4-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine is unique due to its specific structure, which combines a pyrimidine core with piperazine and morpholine rings. This unique structure may confer distinct biological activities and chemical properties compared to other pyrimidine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
